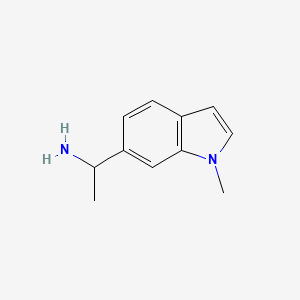

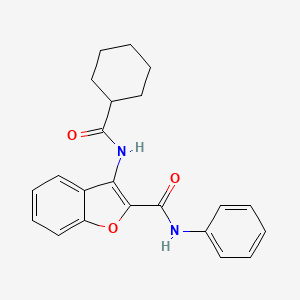

![molecular formula C15H19ClN2O3 B2364834 2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 2061765-87-3](/img/structure/B2364834.png)

2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” is an impurity of Bilastine , which is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .

Molecular Structure Analysis

The molecular formula of the related compound “1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” is C16H24ClN3O .Physical And Chemical Properties Analysis

The related compound “1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” has a molecular weight of 309.83426 . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Antihistamine Research

2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride and its derivatives have been explored for their antihistamine properties. A study by Abou-Gharbia et al. (1995) highlighted the synthesis of similar compounds demonstrating good H1-antagonist activity without undesirable antidopaminergic activity (Abou-Gharbia et al., 1995).

Synthesis of Polysubstituted Isoindole-1,3-Dione Analogues

Research by Tan et al. (2014) involved the synthesis of new polysubstituted isoindole-1,3-diones, a category to which our compound belongs, showcasing innovative methods in organic synthesis (Tan et al., 2014).

Structural Analysis in Arylpiperazine Structures

The compound's structural relatives, particularly in arylpiperazine structures, have been examined for their crystal structures and hydrogen bond patterns, as investigated by Karolak-Wojciechowska et al. (2010). This research contributes to understanding the molecular interactions and conformations in such compounds (Karolak-Wojciechowska et al., 2010).

Potential Serotonin Reuptake Inhibitors

The synthesis and exploration of isoindole derivatives as potential selective serotonin reuptake inhibitors were reported by KapplesKevin and Shutske (1997), indicating a potential role in psychiatric medication (KapplesKevin & Shutske, 1997).

Antibacterial Activity

Merugu, Ramesh, and Sreenivasulu (2010) synthesized derivatives of the compound and evaluated their antibacterial activity. This research expands the compound's potential applications in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial Chemotherapeutic Agents

Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds related to isoindole-1,3-dione and screened them for antimicrobial activities, suggesting their use as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Palladium-Catalyzed Hydride Reduction

Research on palladium-catalyzed hydride reduction of isoindolines, related to our compound of interest, has been conducted to explore chemical reactivity and potential applications in organic synthesis (Hou et al., 2007).

Enantiospecific Synthesis

Babu et al. (2014) developed a method for enantiospecific synthesis of piperidin-3-ols, which could have implications for the synthesis and application of our compound in stereochemically sensitive contexts (Babu et al., 2014).

Serotonin Receptor Affinity

Czopek et al. (2020) investigated the affinity of isoindole-1,3-dione derivatives for serotonin receptors, providing insights into the potential neuropsychopharmacological applications of these compounds (Czopek et al., 2020).

properties

IUPAC Name |

2-(2-piperidin-4-ylethoxy)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3.ClH/c18-14-12-3-1-2-4-13(12)15(19)17(14)20-10-7-11-5-8-16-9-6-11;/h1-4,11,16H,5-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRYOJOMHLRJKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCON2C(=O)C3=CC=CC=C3C2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

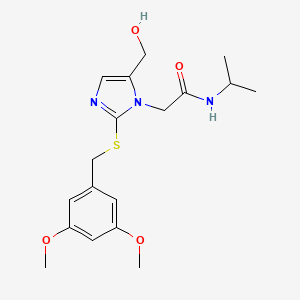

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2364758.png)

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2364761.png)

![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2364763.png)

![N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2364765.png)

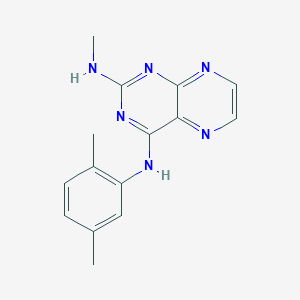

![4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

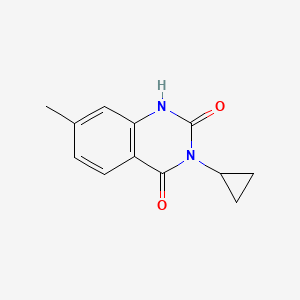

![2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364771.png)